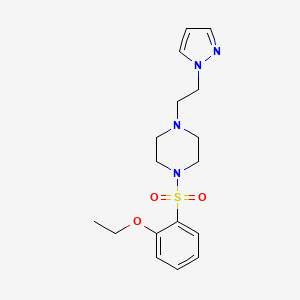

1-(2-(1H-pyrazol-1-yl)ethyl)-4-((2-ethoxyphenyl)sulfonyl)piperazine

Description

This compound features a piperazine core substituted with two distinct moieties:

- A 2-ethoxyphenyl sulfonyl group at the 4-position of the piperazine ring. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring may enhance lipophilicity and influence receptor binding.

- A 1H-pyrazole ring linked via an ethyl chain (-CH₂CH₂-) at the 1-position of the piperazine. Pyrazole is a heterocyclic aromatic ring known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and metabolic stability .

The molecular formula is inferred as C₁₇H₂₂N₄O₃S (molecular weight ~362.45 g/mol), though exact data are unavailable in the provided evidence. Its synthesis likely involves sulfonylation of piperazine followed by alkylation or coupling reactions, analogous to methods described for related compounds (e.g., coupling of arylpiperazines with carboxylic acids or sulfonyl chlorides) .

Properties

IUPAC Name |

1-(2-ethoxyphenyl)sulfonyl-4-(2-pyrazol-1-ylethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3S/c1-2-24-16-6-3-4-7-17(16)25(22,23)21-14-11-19(12-15-21)10-13-20-9-5-8-18-20/h3-9H,2,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVZVIUPJWJVGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CCN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((2-ethoxyphenyl)sulfonyl)piperazine typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the pyrazole moiety: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic conditions.

Attachment of the ethyl group: The pyrazole is then alkylated using an ethyl halide in the presence of a base.

Formation of the piperazine ring: The ethyl-substituted pyrazole is reacted with piperazine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-pyrazol-1-yl)ethyl)-4-((2-ethoxyphenyl)sulfonyl)piperazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: De-sulfonylated piperazine derivatives.

Substitution: Various alkylated or sulfonylated derivatives depending on the substituents used.

Scientific Research Applications

1-(2-(1H-pyrazol-1-yl)ethyl)-4-((2-ethoxyphenyl)sulfonyl)piperazine has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes or receptors.

Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((2-ethoxyphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety may bind to the active site of an enzyme, inhibiting its activity, while the sulfonyl group can enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with selected analogs:

Key Differentiators

- Pyrazole vs. Other Heterocycles : Unlike thiophene or imidazole-containing analogs , pyrazole offers a balance of metabolic stability and hydrogen-bonding capacity.

Biological Activity

1-(2-(1H-pyrazol-1-yl)ethyl)-4-((2-ethoxyphenyl)sulfonyl)piperazine is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and underlying mechanisms of action.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of piperazine derivatives with pyrazole and sulfonyl groups. Key methods include:

- Refluxing in organic solvents : Commonly used solvents include ethanol and dimethyl sulfoxide (DMSO), which facilitate the formation of the desired heterocyclic structures.

- Characterization techniques : The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS) to confirm its structure.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit various cancer cell lines, showing promising results against BRAF(V600E) mutations, which are common in melanoma. The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance its potency against specific cancer targets .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 15.2 | Inhibition of BRAF signaling |

| MCF7 (Breast) | 20.5 | Induction of apoptosis |

| HCT116 (Colon) | 18.7 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies demonstrate that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .

Antibacterial and Antifungal Activity

In vitro assays have shown that the compound possesses antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. Additionally, antifungal tests reveal moderate activity against phytopathogenic fungi, indicating its potential as an agricultural fungicide .

Table 2: Antibacterial and Antifungal Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Fusarium oxysporum | 128 µg/mL |

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives similar to the compound :

- BRAF Inhibition : A study demonstrated that pyrazole-based compounds effectively inhibited BRAF(V600E), leading to reduced tumor growth in xenograft models.

- Inflammation Models : In murine models of arthritis, compounds exhibiting similar structures showed a significant reduction in joint swelling and inflammation markers.

- Fungal Infections : In agricultural applications, derivatives displayed effective control over fungal pathogens, contributing to crop protection strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.